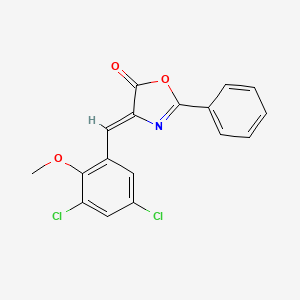

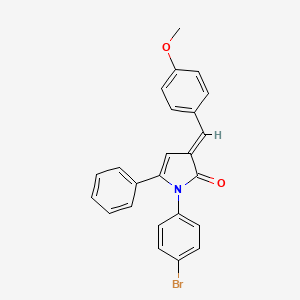

(4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4Z)-4-(3,5-Dichlor-2-methoxybenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on ist eine synthetische organische Verbindung, die zur Klasse der Oxazol-Derivate gehört

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4Z)-4-(3,5-Dichlor-2-methoxybenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on erfolgt typischerweise durch die Kondensation von 3,5-Dichlor-2-methoxybenzaldehyd mit 2-Phenyl-1,3-oxazol-5(4H)-on unter basischen Bedingungen. Häufige Reagenzien, die in dieser Reaktion verwendet werden, sind Natriumhydroxid oder Kaliumcarbonat, und die Reaktion wird oft in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, werden ähnliche Verbindungen oft unter Verwendung von Batch- oder kontinuierlichen Verfahren hergestellt. Diese Methoden beinhalten die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4Z)-4-(3,5-Dichlor-2-methoxybenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxazolderivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Oxazolderivate führen.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Benzyliden- und Phenylringen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxazolderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen liefern, während die Reduktion einfachere Oxazolderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (4Z)-4-(3,5-Dichlor-2-methoxybenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on für sein Potenzial als Baustein bei der Synthese komplexerer Moleküle untersucht. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch es zu einer wertvollen Verbindung in der synthetischen organischen Chemie wird.

Biologie

Biologisch sind Oxazolderivate für ihre antimikrobiellen, antifungalen und antikanzerogenen Eigenschaften bekannt. Diese Verbindung kann für ähnliche Aktivitäten untersucht werden und zur Entwicklung neuer therapeutischer Wirkstoffe beitragen.

Medizin

In der Medizin sind die potenziellen pharmakologischen Aktivitäten der Verbindung von Interesse. Forscher können ihre Auswirkungen auf verschiedene biologische Ziele untersuchen, mit dem Ziel, neue Medikamente für verschiedene Krankheiten zu entwickeln.

Industrie

Industriell könnte (4Z)-4-(3,5-Dichlor-2-methoxybenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on bei der Herstellung von Spezialchemikalien, Polymeren und anderen Materialien mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (4Z)-4-(3,5-Dichlor-2-methoxybenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu verschiedenen biologischen Effekten führt. Spezifische beteiligte Pfade können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Induktion von Apoptose in Krebszellen umfassen.

Wirkmechanismus

The mechanism of action of (4Z)-4-(3,5-dichloro-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4Z)-4-(3,5-Dichlorbenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on: Fehlt die Methoxygruppe, was sich auf ihre biologische Aktivität auswirken kann.

(4Z)-4-(3,5-Dimethoxybenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on: Enthält zusätzliche Methoxygruppen, was möglicherweise seine chemische Reaktivität und seine biologischen Eigenschaften verändert.

(4Z)-4-(3,5-Dichlor-2-methylbenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on: Substitution der Methoxygruppe durch eine Methylgruppe, was ihre Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann.

Einzigartigkeit

Das Vorhandensein sowohl von Dichlor- als auch von Methoxygruppen in (4Z)-4-(3,5-Dichlor-2-methoxybenzyliden)-2-phenyl-1,3-oxazol-5(4H)-on macht es unter ähnlichen Verbindungen einzigartig.

Eigenschaften

Molekularformel |

C17H11Cl2NO3 |

|---|---|

Molekulargewicht |

348.2 g/mol |

IUPAC-Name |

(4Z)-4-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C17H11Cl2NO3/c1-22-15-11(7-12(18)9-13(15)19)8-14-17(21)23-16(20-14)10-5-3-2-4-6-10/h2-9H,1H3/b14-8- |

InChI-Schlüssel |

IVPZVSZETBJBQI-ZSOIEALJSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |

Kanonische SMILES |

COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11698429.png)

![3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11698440.png)

![3-Chloro-N'-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide](/img/structure/B11698448.png)

![(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11698466.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11698474.png)

![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698480.png)

![3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B11698486.png)

![(2Z,5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11698500.png)

![(5E)-3-(4-ethoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698507.png)

![(4E)-3-(4-nitrophenyl)-5-oxo-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698510.png)